Product packaging for Udp-glcnac-mannaca(Cat. No.:CAS No. 121324-56-9)

Udp-glcnac-mannaca

Cat. No.: B056920
CAS No.: 121324-56-9
M. Wt: 824.5 g/mol
InChI Key: QGDMCMBKHLMQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Nucleotide Sugar Research

The journey to understanding complex molecules like UDP-ManNAcA is built upon a rich history of scientific discovery in the field of nucleotide sugars. A pivotal moment in this history was the discovery of UDP-glucose (UDP-Glc) by Luis F. Leloir and his team in the 1940s. frontiersin.orgoup.com This groundbreaking work, which earned Leloir the Nobel Prize in Chemistry in 1970, revealed that sugars needed to be "activated" by a nucleotide diphosphate (B83284) to participate in metabolic reactions. oup.com This fundamental concept of activated sugar donors revolutionized the understanding of carbohydrate biochemistry and paved the way for the identification of a vast family of nucleotide sugars. frontiersin.orgfrontiersin.org

Following the discovery of UDP-Glc, researchers began to uncover a diverse array of these activated sugars, each playing a specific role in the biosynthesis of complex carbohydrates. frontiersin.org The identification of purine (B94841) and pyrimidine (B1678525) nucleotides as carriers for these sugars further expanded the known landscape of glycobiology. nih.gov These early discoveries laid the essential groundwork for later investigations into more specialized nucleotide sugars like UDP-ManNAcA, highlighting the conserved strategy of nucleotide activation for sugar transfer in biological systems.

Definition and Context within Glycoconjugate Biosynthesis

UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) is an activated form of N-acetyl-D-mannosaminuronic acid, a key component of various bacterial polysaccharides. ontosight.ai In the grand scheme of glycoconjugate biosynthesis, UDP-ManNAcA functions as a high-energy donor substrate for specific glycosyltransferases. ontosight.ai These enzymes catalyze the transfer of the N-acetyl-D-mannosaminuronic acid moiety to an acceptor molecule, which can be a growing polysaccharide chain or a lipid carrier. ebi.ac.uk

This process is integral to the formation of complex cell surface structures, such as the capsular polysaccharides (CPS) in certain bacteria. acs.orgnih.govberkeley.edu For instance, in serotypes of Campylobacter jejuni, UDP-ManNAcA is essential for the assembly of the CPS, a protective layer that shields the bacterium from the host's immune system. acs.orgnih.govberkeley.edu The synthesis and transfer of ManNAcA from its UDP-activated form are critical steps in the production of enterobacterial common antigen (ECA), a surface glycolipid found in Gram-negative bacteria. ebi.ac.ukasm.org The precise incorporation of ManNAcA residues, facilitated by UDP-ManNAcA, is therefore vital for bacterial survival and pathogenicity.

Relationship to Precursor Nucleotide Sugars: UDP-N-Acetylglucosamine (UDP-GlcNAc) and UDP-N-Acetylmannosamine (UDP-ManNAc)

The biosynthesis of UDP-ManNAcA is intricately linked to two other important nucleotide sugars: UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmannosamine (UDP-ManNAc). The primary precursor for UDP-ManNAcA is UDP-GlcNAc, a central molecule in cellular metabolism. wikipedia.orgnih.gov

The biosynthetic pathway to UDP-ManNAcA involves a two-step enzymatic conversion from UDP-GlcNAc. nih.govoup.comnih.gov

Epimerization: The first step is the conversion of UDP-GlcNAc to UDP-ManNAc. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 2-epimerase (also known as WecB). asm.orgwikipedia.orgasm.orgnih.gov This enzyme facilitates an epimerization at the C2 position of the sugar, changing the stereochemistry from the "gluco" configuration to the "manno" configuration. acs.orgnih.gov

Oxidation: The newly formed UDP-ManNAc is then oxidized at the C6 position to yield UDP-ManNAcA. This oxidation is an NAD+-dependent reaction catalyzed by the enzyme UDP-ManNAc dehydrogenase (also known as WecC). acs.orgasm.orgoup.comasm.org

This sequential action of an epimerase and a dehydrogenase is a common strategy in bacteria for the synthesis of uronic acid-containing nucleotide sugars. ebi.ac.ukoup.comnih.gov Studies in various bacteria, including Micrococcus luteus and Campylobacter jejuni, have elucidated this pathway, demonstrating the direct lineage from UDP-GlcNAc to the final product, UDP-ManNAcA. nih.govoup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38N4O23P2 B056920 Udp-glcnac-mannaca CAS No. 121324-56-9

Properties

CAS No.

121324-56-9

Molecular Formula

C25H38N4O23P2

Molecular Weight

824.5 g/mol

IUPAC Name

5-acetamido-6-[5-acetamido-6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H38N4O23P2/c1-7(31)26-12-15(35)17(37)20(22(39)40)50-23(12)49-19-9(5-30)48-24(13(16(19)36)27-8(2)32)51-54(44,45)52-53(42,43)46-6-10-14(34)18(38)21(47-10)29-4-3-11(33)28-25(29)41/h3-4,9-10,12-21,23-24,30,34-38H,5-6H2,1-2H3,(H,26,31)(H,27,32)(H,39,40)(H,42,43)(H,44,45)(H,28,33,41)

InChI Key

QGDMCMBKHLMQQR-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)CO)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)CO)C(=O)O)O)O

Synonyms

UDP-GlcNAc-ManNAcA
uridine 5'-(O-2-acetamido-2-deoxymannopyranuronosyl acid-(1--4)-2-acetamide-2-deoxyglucopyranosyl diphosphate)

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Udp Mannaca

Comparative Biosynthetic Routes of UDP-ManNAcA Across Organisms

Uridine diphosphate (B83284) N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) is a crucial activated sugar nucleotide involved in the synthesis of various cell surface polysaccharides, including capsules and lipopolysaccharides, in a range of microorganisms. The biosynthetic pathways leading to its formation exhibit notable variations across different domains of life, particularly between bacteria, archaea, and mammals.

Bacterial Systems

In bacteria, UDP-ManNAcA is typically synthesized from the precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) through a two-step enzymatic pathway. This process is essential for the production of surface antigens like the enterobacterial common antigen (ECA) and capsular polysaccharides (CPS).

Campylobacter jejuni : In the human pathogen C. jejuni, the biosynthesis of UDP-ManNAcA is a key step in the formation of its capsular polysaccharide, which is a major virulence factor. nih.govacs.org For instance, in the HS:11 serotype, two specific enzymes encoded within the CPS gene cluster are responsible for this conversion. nih.govnih.gov The pathway begins with the C2-epimerization of UDP-GlcNAc to form UDP-N-acetyl-D-mannosamine (UDP-ManNAc). nih.govacs.org This reaction is catalyzed by a non-hydrolyzing UDP-GlcNAc 2-epimerase. Subsequently, a NAD+-dependent C6-dehydrogenase oxidizes UDP-ManNAc to produce the final product, UDP-ManNAcA. nih.govacs.orgresearchgate.net

Micrococcus luteus : This bacterium also synthesizes UDP-ManNAcA from UDP-GlcNAc. nih.govoup.com Studies have shown that crude enzyme preparations from M. luteus can catalyze the NAD+-dependent conversion of UDP-GlcNAc to a mixture of UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) and UDP-ManNAcA. nih.govoup.comebi.ac.uk The formation of UDP-ManNAcA specifically occurs through the sequential action of two enzymes: a UDP-GlcNAc 2-epimerase followed by a UDP-ManNAc dehydrogenase. nih.govoup.com This pathway is integral to the biosynthesis of teichuronic acid, a cell wall polymer. nih.gov

Pseudomonas aeruginosa : While specific research on P. aeruginosa is less detailed in this exact pathway, the enzymes involved in UDP-ManNAcA synthesis are known to be similar to those used in other proteobacteria for lipopolysaccharide biosynthesis. asm.org The general bacterial pathway involving a UDP-GlcNAc 2-epimerase and a subsequent UDP-ManNAc dehydrogenase is conserved among many gram-negative bacteria for the synthesis of various surface polysaccharides.

Escherichia coli : In E. coli, the synthesis of UDP-ManNAcA is required for the production of the enterobacterial common antigen (ECA). nih.gov The genes responsible, often designated as rff or wec, encode the necessary enzymes. asm.orgnih.gov The pathway involves the enzyme WecB (also known as RffE), a UDP-GlcNAc 2-epimerase, which converts UDP-GlcNAc to UDP-ManNAc. asm.org This is followed by the action of WecC (or RffD), a UDP-ManNAc dehydrogenase, which oxidizes UDP-ManNAc to UDP-ManNAcA. asm.org In some strains, like the K1 serotype, a different epimerase, NeuC, is involved in sialic acid synthesis and converts UDP-GlcNAc to ManNAc, but the canonical pathway for ECA involves the WecB/WecC system. ubc.ca

Table 1: Key Enzymes in Bacterial UDP-ManNAcA Biosynthesis

OrganismStep 1: Epimerase (Gene)Step 2: Dehydrogenase (Gene)Final Product Application
Campylobacter jejuniUDP-GlcNAc 2-epimeraseUDP-ManNAc C6-dehydrogenaseCapsular Polysaccharide (CPS) nih.govacs.org
Micrococcus luteusUDP-GlcNAc 2-epimeraseUDP-ManNAc dehydrogenaseTeichuronic Acid nih.govoup.com
Escherichia coliUDP-GlcNAc 2-epimerase (WecB/RffE)UDP-ManNAc dehydrogenase (WecC/RffD)Enterobacterial Common Antigen (ECA) asm.org

Archaeal Systems

While archaea share some metabolic features with eukaryotes, the biosynthesis of acetamido sugars in certain archaea, like the Methanococcales, follows a bacterial-type pathway. asm.orgnih.gov

Methanococcales : In organisms such as Methanococcus maripaludis and Methanococcus jannaschii, the synthesis of UDP-ManNAcA starts from UDP-GlcNAc and mirrors the bacterial route. asm.orggrafiati.comdntb.gov.ua In M. maripaludis, the protein MMP0705 functions as a UDP-GlcNAc 2-epimerase, converting UDP-GlcNAc to UDP-ManNAc. asm.orgdntb.gov.ua Subsequently, the MMP0706 protein, a dehydrogenase, oxidizes UDP-ManNAc to UDP-ManNAcA. asm.orgdntb.gov.ua These enzymes show homology to those found in bacteria, suggesting a common evolutionary origin for this pathway, which is believed to have evolved early in the euryarchaeal lineage. asm.orggrafiati.com The resulting UDP-acetamido sugars are predicted precursors for modifying structures like flagellin (B1172586) and S-layer proteins. asm.orgdntb.gov.ua

Distinctions from Mammalian Sialic Acid Biosynthesis Pathways

The mammalian pathway for sialic acid biosynthesis presents significant distinctions from the bacterial and archaeal routes leading to UDP-ManNAcA. The primary goal in mammals is the synthesis of CMP-N-acetylneuraminic acid (CMP-sialic acid), not UDP-ManNAcA.

Bifunctional GNE Enzyme : The most striking difference lies in the initial steps, which are catalyzed in vertebrates by a single bifunctional enzyme: UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govsigmaaldrich.comresearchgate.net In prokaryotes, the epimerase and kinase activities are carried out by two separate enzymes. oup.com

Hydrolysis of UDP : The GNE enzyme's epimerase domain converts UDP-GlcNAc directly to N-acetyl-D-mannosamine (ManNAc), with the concomitant release of UDP. acs.orgnih.gov This is a critical departure from the bacterial and archaeal pathways, where the UDP moiety is retained on the mannosamine (B8667444) intermediate (forming UDP-ManNAc).

Phosphorylation and Subsequent Steps : Following its formation, ManNAc is then phosphorylated at the C6 position by the kinase domain of the same GNE enzyme, yielding ManNAc-6-phosphate. sigmaaldrich.comoup.com This intermediate is condensed with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to Neu5Ac (sialic acid). sigmaaldrich.com Finally, Neu5Ac is activated with CTP in the nucleus to form CMP-Neu5Ac, the donor substrate for sialyltransferases. sigmaaldrich.comrsc.org

Table 2: Comparison of Initial Biosynthetic Steps

FeatureBacterial/Archaeal PathwayMammalian Sialic Acid Pathway
Starting SubstrateUDP-GlcNAcUDP-GlcNAc oup.com
First Enzyme(s)Separate UDP-GlcNAc 2-epimerase asm.orgBifunctional UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) nih.govresearchgate.net
First IntermediateUDP-ManNAc asm.orgManNAc (UDP is released) acs.orgnih.gov
Final Activated SugarUDP-ManNAcACMP-Neu5Ac rsc.org

Structural Biology and Enzymatic Mechanisms in Udp Mannaca Biosynthesis

Molecular Architectures of UDP-ManNAcA Biosynthetic Enzymes

UDP-GlcNAc 2-epimerases (EC 5.1.3.14), also known as MnaA or WbpI in different bacterial species, catalyze the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). acs.orgnih.gov X-ray crystallography has revealed that these enzymes are typically homodimers in solution. nih.govrcsb.org The crystal structure of the unliganded UDP-GlcNAc 2-epimerase from Paenibacillus alvei (PaMnaA), for example, has been resolved at 2.20 Å. frontiersin.orgnih.govrcsb.org

These structures consistently show that each monomer is composed of two distinct domains: an N-terminal domain and a C-terminal domain. nih.govfrontiersin.org The active site is located in a deep cleft formed at the interface between these two domains. rcsb.orgfrontiersin.org In the absence of a substrate, the enzyme adopts an "open" conformation where the binding cleft is accessible to the solvent. frontiersin.org Upon substrate binding, a significant conformational change occurs, leading to a "closed" state where the two domains clamp down on the substrate, shielding the active site from the solvent and facilitating the epimerization reaction. frontiersin.orgpdbj.org

The structure of the Bacillus anthracis UDP-GlcNAc 2-epimerase has been determined in a ternary complex with its substrate UDP-GlcNAc and the reaction intermediate UDP, revealing direct interactions that are crucial for allosteric regulation. embopress.org Similarly, crystal structures of the enzyme from Neisseria meningitidis serogroup A (NmSacA) have been solved both in its substrate-free form and with UDP-GlcNAc bound in the active site. nih.govpdbj.org

A striking feature of UDP-GlcNAc 2-epimerases is their structural homology to glycosyltransferases (GTs), particularly those belonging to the GT-B fold-type. frontiersin.orgnih.govresearchgate.net This fold is characterized by two separate Rossmann-like domains, each consisting of a central β-sheet flanked by α-helices. nih.govfrontiersin.orgresearchgate.net The N-terminal domain typically binds the nucleotide portion of the substrate, while the C-terminal domain is involved in binding the sugar moiety.

The N-terminal domain of PaMnaA, for instance, exhibits an extended β-sheet structure with seven β-strands connected by six α-helices. frontiersin.org A linker region composed of two α-helices connects the N- and C-terminal domains. frontiersin.org This conserved GT-B fold provides the structural scaffold necessary for substrate binding and catalysis. The structural relationship to phosphoglycosyl transferases, such as glycogen (B147801) phosphorylase and T4 phage β-glucosyltransferase, has also been noted, suggesting potential similarities in their catalytic mechanisms. rcsb.org

The enzymes responsible for the subsequent dehydrogenation step, UDP-ManNAc dehydrogenases, also exhibit conserved structural features. The Staphylococcus aureus UDP-ManNAc dehydrogenase, Cap5O, displays a dimeric conformation and belongs to the NDP-sugar dehydrogenase family. nih.govresearchgate.net Each monomer has an N-terminal NAD-binding domain with a typical Rossmann fold and a C-terminal substrate-binding domain. nih.gov

Crystal Structures of UDP-GlcNAc 2-Epimerases

Catalytic Mechanisms of UDP-ManNAcA Formation

The conversion of UDP-GlcNAc to UDP-ManNAcA involves a two-step enzymatic cascade with distinct catalytic mechanisms for epimerization and dehydrogenation.

The epimerization of UDP-GlcNAc to UDP-ManNAc is a chemically challenging reaction as it involves the inversion of stereochemistry at the C-2" position, which does not have an acidic proton. ubc.caacs.org Therefore, a simple deprotonation-reprotonation mechanism is unlikely. ubc.caacs.org The currently accepted mechanism for non-hydrolyzing bacterial UDP-GlcNAc 2-epimerases involves an anti-elimination of UDP and the C-2" proton to form a 2-acetamidoglucal (B1262020) intermediate, followed by a syn-addition of UDP to yield UDP-ManNAc. nih.govembopress.orgacs.org

Kinetic isotope effect studies have shown that the cleavage of the C-H bond at the C-2" position is a rate-determining step in the reaction. ubc.caacs.org While the specific residues responsible for proton abstraction have not been definitively identified, mutagenesis studies on the E. coli enzyme have implicated Asp95 and Glu131 as potential candidates for proton abstraction, with Glu117 potentially involved in the second step. frontiersin.orgembopress.org These residues are conserved in other bacterial epimerases. frontiersin.orgembopress.org It is likely that the reaction proceeds through a transition state with significant oxocarbenium ion-like character. rcsb.org

The second step in the biosynthesis of UDP-ManNAcA is the NAD+-dependent oxidation of UDP-ManNAc, catalyzed by UDP-ManNAc dehydrogenase. asm.orgnih.gov This reaction involves a four-electron oxidation of the C6" hydroxyl group to a carboxyl group, utilizing two equivalents of NAD+. nih.gov

The proposed mechanism for the broader family of UDP-sugar dehydrogenases, to which UDP-ManNAc dehydrogenase belongs, involves several steps. nih.govscienceopen.com The reaction is initiated by the transfer of a hydride from the C6" hydroxyl to NAD+, forming an aldehyde intermediate. nih.gov This is followed by a nucleophilic attack on the aldehyde by a conserved cysteine residue, leading to the formation of a thiohemiacetal intermediate. nih.govnih.gov A second hydride transfer to another NAD+ molecule oxidizes the thiohemiacetal to a thioester intermediate. nih.gov Finally, the thioester is hydrolyzed to yield the final product, UDP-ManNAcA. nih.govscienceopen.com A conserved lysine (B10760008) residue is thought to act as an acid/base catalyst, assisting in the hydride transfer. nih.gov

Proton Abstraction and Oxocarbenium Ion Intermediates in Epimerization

Allosteric Regulation of UDP-ManNAcA Synthesizing Enzymes

A distinctive feature of many non-hydrolyzing bacterial UDP-GlcNAc 2-epimerases is their allosteric regulation. This regulatory mechanism allows the cell to finely tune the rate of UDP-ManNAc synthesis in response to the availability of the initial substrate.

Identification of Allosteric Sites and Regulatory Ligands (e.g., UDP-GlcNAc)

The primary allosteric activator for these bacterial epimerases is the substrate itself, UDP-GlcNAc. frontiersin.org In the absence of this activator, many of these enzymes exhibit virtually no activity in the reverse reaction (the epimerization of UDP-ManNAc). frontiersin.org The binding of a UDP-GlcNAc molecule to a distinct allosteric site is required for the enzyme to achieve a catalytically competent conformation. frontiersin.org

Structural analysis of the Bacillus anthracis UDP-GlcNAc 2-epimerase in a ternary complex with UDP (a reaction intermediate) and UDP-GlcNAc has provided a clear picture of this regulation. The structure revealed a UDP molecule in the active site and an adjacent, non-catalytic binding site occupied by the allosteric activator, UDP-GlcNAc. This allosteric site is comprised of highly conserved residues, underscoring its functional importance across different bacterial species. embopress.org

Structural Basis of Allosteric Activation and Inhibition

The structural basis for allosteric activation in these enzymes is a novel mechanism involving direct interaction between the substrate in the active site and the allosteric activator in the adjacent site. embopress.org The binding of UDP-GlcNAc to the allosteric site induces and stabilizes a "closed" conformation of the enzyme, which is essential for catalysis. This conformational change is crucial for properly orienting the catalytic residues and the substrate to facilitate the epimerization reaction. embopress.org

In the B. anthracis enzyme, the allosteric UDP-GlcNAc molecule and the UDP molecule in the active site are hydrogen-bonded to each other and to a common arginine residue. embopress.org This direct interaction is a key feature of the allosteric activation. Mutagenesis studies targeting the highly conserved residues that interact with the allosteric UDP-GlcNAc have confirmed their critical role in substrate binding and catalysis. embopress.org

However, this allosteric activation is not universal among all bacterial UDP-GlcNAc 2-epimerases. For example, the enzyme from Neisseria meningitidis (NmSacA) does not strictly require UDP-GlcNAc as an allosteric activator, although its presence does enhance the reaction rate. Similarly, while the activity of the P. alvei MnaA is enhanced by UDP-GlcNAc, it is not essential for its function. frontiersin.org This suggests variations in the regulatory mechanisms of these enzymes across different bacterial lineages.

Regulation of Udp Mannaca Metabolism

Genetic Regulation of Biosynthetic Genes

The genes responsible for the synthesis of UDP-ManNAcA are often found clustered together on the chromosome, facilitating their coordinated expression. This genetic arrangement is a common strategy in bacteria for the efficient production of metabolic pathway components.

Organization of Gene Clusters and Operons

In many bacteria, the genes for UDP-ManNAcA biosynthesis are organized into operons. A well-studied example is the wec (formerly rfe) operon in Escherichia coli, which is involved in the synthesis of the enterobacterial common antigen (ECA), a surface polysaccharide composed of repeating units of GlcNAc, ManNAcA, and Fuc4NAc. ethz.chasm.org The wec operon includes wecB (also known as rffE), which encodes the UDP-N-acetylglucosamine 2-epimerase that catalyzes the conversion of UDP-GlcNAc to UDP-ManNAc, and wecC (or rffD), which encodes the UDP-N-acetyl-D-mannosamine dehydrogenase responsible for the oxidation of UDP-ManNAc to UDP-ManNAcA. ethz.chasm.orgnih.govebi.ac.uk

Similarly, in the human pathogen Campylobacter jejuni, the genes for the biosynthesis of capsular polysaccharides (CPS) are located in a specific gene cluster. researchgate.netnih.gov For the HS:11 serotype, this cluster contains two genes that convert UDP-GlcNAc to UDP-ManNAcA: a putative UDP-GlcNAc 2-epimerase and a putative UDP-ManNAc 6-dehydrogenase. researchgate.netnih.gov The co-localization of these genes suggests a functional linkage and coordinated regulation. nih.gov In the archaeon Methanococcus maripaludis, the genes for UDP-ManNAcA synthesis, including the UDP-GlcNAc 2-epimerase (MMP0705) and UDP-ManNAc dehydrogenase (MMP0706), are also found in a gene cluster, indicating an early evolutionary origin for this pathway. biorxiv.org

Transcriptional Control Mechanisms and Regulatory Elements

The transcription of UDP-ManNAcA biosynthetic genes is controlled by various regulatory elements, including promoters and operators, which are DNA sequences that initiate and regulate gene expression. asm.orgnih.govwikipedia.org In E. coli, the wec operon is subject to transcriptional regulation by specific transcription factors. The protein PdeL has been identified as a transcriptional repressor of the wec operon. ethz.chresearchgate.net PdeL binds to a specific site in the promoter region of wecA, the first gene in the operon, thereby reducing its expression. ethz.chresearchgate.net This binding site is located upstream of the binding site for another known transcription factor, NsrR. researchgate.net The activity of the wecA promoter is increased in a mutant lacking pdeL, confirming its role as a repressor. researchgate.net

Furthermore, the second messenger cyclic di-GMP (c-di-GMP) plays a role in the transcriptional control of the wec operon, thereby influencing the production of the precursor UDP-ManNAc. biorxiv.orgbiorxiv.org This adds another layer of regulation, connecting the synthesis of UDP-ManNAcA to broader cellular signaling networks that respond to environmental cues. biorxiv.orgbiorxiv.org While specific promoter sequences like TATA or Pribnow boxes for these operons are not extensively detailed in the reviewed literature, the presence of transcription factor binding sites indicates a sophisticated level of transcriptional control. asm.orgwikipedia.org

Post-Translational Regulation of Enzymes

Beyond the genetic level, the activity of the enzymes in the UDP-ManNAcA biosynthetic pathway is further fine-tuned through post-translational mechanisms. These include changes in the oligomerization state of the enzymes and the modulatory effects of various metabolites and ions, allowing for rapid responses to cellular needs.

Oligomerization States and Their Impact on Activity

The quaternary structure of the biosynthetic enzymes plays a crucial role in their function. The UDP-N-acetyl-D-mannosamine dehydrogenase from Staphylococcus aureus, Cap5O, functions as a dimer. biorxiv.orgnih.govresearchgate.netresearchgate.net This dimeric conformation is a common feature among UDP-sugar dehydrogenases and is important for its catalytic activity. biorxiv.orgnih.gov

The UDP-GlcNAc 2-epimerase from Acinetobacter baumannii, Ab-WbjB, exhibits a more complex oligomeric state, forming a hexamer organized as a trimer of dimers. plos.org The binding of the coenzyme NADP+ is proposed to act as an allosteric switch, regulating the formation of this hexamer and, consequently, the enzyme's activity. plos.org Similarly, the human UDP-GlcNAc 2-epimerase exists as a tetramer, and its oligomerization is stabilized by substrate binding. biorxiv.orgrcsb.org The disruption of this oligomeric state by small-molecule inhibitors can significantly reduce enzyme activity, highlighting the functional importance of the quaternary structure. biorxiv.org

Modulatory Effects of Metabolites and Ions

The activity of the UDP-ManNAcA biosynthetic enzymes is allosterically regulated by metabolites, allowing for feedback control and coordination with other metabolic pathways. A key example is the allosteric activation of bacterial UDP-GlcNAc 2-epimerases by their own substrate, UDP-GlcNAc. nih.govfrontiersin.org In the absence of UDP-GlcNAc, the enzyme is virtually inactive; however, the presence of even trace amounts of this substrate induces a conformational change that renders the enzyme catalytically competent. nih.gov

The dehydrogenase step is also subject to modulation. The activity of Cap5O from S. aureus is dependent on the concentration of its coenzyme, NAD+, with NADH formation increasing linearly with NAD+ concentration up to a certain point. nih.gov Interestingly, the activity of Cap5O is not significantly affected by the presence of the divalent cation Mg2+ or the chelating agent EDTA. nih.gov However, it is modestly inhibited by potassium chloride. nih.gov

Metabolic Flux Control and Interconnection with Upstream Pathways

The synthesis of UDP-ManNAcA is metabolically linked to several key cellular pathways, most notably the hexosamine biosynthesis pathway, glycolysis, and peptidoglycan synthesis. The control of metabolic flux at the branch points of these pathways is critical for maintaining cellular homeostasis.

The primary precursor for UDP-ManNAcA synthesis, UDP-GlcNAc, is a central metabolite derived from glycolysis via the hexosamine biosynthesis pathway. nih.govdiva-portal.org This places the production of UDP-ManNAcA in direct competition with other major pathways that utilize UDP-GlcNAc, such as the synthesis of peptidoglycan, a vital component of the bacterial cell wall, and lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govnih.govpnas.org

Integration with the Hexosamine Biosynthesis Pathway (HBP)

The synthesis of UDP-ManNAcA is directly downstream of the Hexosamine Biosynthesis Pathway (HBP), as it utilizes the HBP's terminal product, UDP-N-acetylglucosamine (UDP-GlcNAc), as its starting substrate. The HBP is a critical metabolic route that channels substrates from several major pathways, including glycolysis, amino acid metabolism, fatty acid oxidation, and nucleotide synthesis, to produce UDP-GlcNAc. biorxiv.orgnih.govfrontiersin.org This positions the HBP as a crucial nutrient-sensing pathway, and by extension, tightly integrates the regulation of UDP-ManNAcA with the cell's metabolic state. frontiersin.orgeurekaselect.com

The de novo synthesis of UDP-GlcNAc via the HBP involves four key enzymatic steps that demonstrate this integration:

Fructose-6-phosphate from glycolysis and the amino group from glutamine are used by glutamine:fructose-6-phosphate amidotransferase (GFAT) to produce glucosamine-6-phosphate (GlcN-6-P). frontiersin.org This is the first and rate-limiting step of the HBP. biorxiv.org

Glucosamine-6-phosphate is then acetylated using acetyl-coenzyme A (a product of fatty acid and glucose oxidation) by glucosamine-6-phosphate N-acetyltransferase (GNA1), yielding N-acetylglucosamine-6-phosphate. frontiersin.org

N-acetylglucosamine-6-phosphate is converted to N-acetylglucosamine-1-phosphate by N-acetylglucosamine-phosphate mutase (AGM). frontiersin.org

Finally, the addition of a UMP moiety from uridine triphosphate (UTP) , a key component of nucleotide metabolism, is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1) to form UDP-GlcNAc. frontiersin.org

Because the synthesis of UDP-ManNAcA is entirely dependent on the availability of UDP-GlcNAc, its production is directly influenced by the cellular levels of glucose, glutamine, acetyl-CoA, and UTP. nih.gov Therefore, flux through the HBP serves as a primary regulatory checkpoint for UDP-ManNAcA metabolism, ensuring that its synthesis proceeds only when sufficient nutrient and energy resources are available. eurekaselect.com

Feedback Mechanisms in Nucleotide Sugar Synthesis

The regulation of nucleotide sugar pathways is frequently managed by feedback inhibition, where the final product of a pathway inhibits an early, often rate-limiting, enzymatic step. This mechanism allows the cell to maintain homeostasis and prevent the unnecessary expenditure of energy and resources.

A primary example of this regulation that directly impacts the availability of the precursor for UDP-ManNAcA synthesis is the feedback inhibition of the HBP itself. The end-product of the pathway, UDP-GlcNAc, acts as an allosteric inhibitor of the first and rate-limiting enzyme, GFAT. biorxiv.org When UDP-GlcNAc levels are high, it binds to GFAT and reduces its activity, thereby slowing down the entire pathway and decreasing further UDP-GlcNAc production. biorxiv.orgnih.gov This feedback loop is a critical control point that indirectly governs the rate of UDP-ManNAcA synthesis by controlling the supply of its substrate.

While direct feedback inhibition of the enzymes that convert UDP-GlcNAc to UDP-ManNAcA is not as extensively characterized, analogous systems in related pathways highlight this common regulatory strategy. In mammalian sialic acid biosynthesis, which also uses UDP-GlcNAc as a starting point, the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) is subject to potent feedback inhibition. nih.govoup.com The downstream product of this pathway, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), binds to an allosteric site on the GNE enzyme, inhibiting its epimerase activity. nih.govoup.comresearchgate.net This prevents the overproduction of sialic acids. This mechanism in a closely related pathway underscores the importance of feedback control in managing the flux of complex nucleotide sugars.

Furthermore, some of the enzymes in these pathways are regulated by their own substrates. The non-hydrolyzing bacterial UDP-N-acetylglucosamine 2-epimerase, which catalyzes the first step in UDP-ManNAcA synthesis in some bacteria, is allosterically activated by its substrate, UDP-GlcNAc. researchgate.net This type of regulation ensures that the enzyme is most active when its substrate is abundant.

Compound Information Table

Biological Roles of Udp Mannaca in Cellular Systems

Involvement in Microbial Cell Surface Polysaccharide Assembly

UDP-ManNAcA is a pivotal precursor in the assembly of complex polysaccharides that adorn the surface of bacterial cells. These polysaccharides, including capsular polysaccharides and the O-antigen of lipopolysaccharides, are critical for bacterial survival, virulence, and interaction with the host immune system.

UDP-ManNAcA is an essential component in the biosynthesis of capsular polysaccharides in a variety of pathogenic bacteria. The capsule is a protective outer layer that shields bacteria from host immune responses. acs.orgnih.govnih.gov

In the human pathogen Campylobacter jejuni, specific serotypes utilize UDP-ManNAcA for the formation of their capsular polysaccharides. acs.orgnih.govnih.gov The biosynthesis of UDP-ManNAcA in these organisms starts from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The process involves two key enzymatic steps:

An epimerase catalyzes the conversion of UDP-GlcNAc to UDP-N-acetyl-D-mannosamine (UDP-ManNAc). acs.orgnih.govnih.gov

A NAD+-dependent dehydrogenase then oxidizes UDP-ManNAc to form UDP-ManNAcA. acs.orgnih.govnih.gov

Research on Staphylococcus aureus serotype 5 has also elucidated the role of UDP-ManNAcA in the synthesis of its capsular polysaccharide (CP5). The repeating unit of CP5 contains N-acetyl-D-mannosaminuronic acid (ManNAcA), for which UDP-ManNAcA is the activated donor. The enzymes responsible for the synthesis of UDP-ManNAcA, Cap5P (an epimerase) and Cap5O (a dehydrogenase), are encoded within the cap5 gene cluster. asm.org A mutation in the cap5O gene, which prevents the formation of UDP-ManNAcA, results in the inability to produce the capsule, highlighting the essentiality of this nucleotide sugar for capsule expression. asm.org

UDP-ManNAcA is also a key precursor in the synthesis of the O-antigen portion of lipopolysaccharides in certain Gram-negative bacteria. The O-antigen is a highly variable polysaccharide chain that is a major component of the outer membrane and plays a crucial role in bacterial pathogenesis and serological specificity. asm.orgacs.org

In Escherichia coli, UDP-ManNAcA is a substrate for the assembly of the Enterobacterial Common Antigen (ECA), a surface polysaccharide composed of repeating trisaccharide units of N-acetyl-D-glucosamine (GlcNAc), N-acetyl-D-mannosaminuronic acid (ManNAcA), and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc). asm.orgnih.gov The synthesis of UDP-ManNAcA in E. coli is carried out by the enzymes WecB (epimerase) and WecC (dehydrogenase), which convert UDP-GlcNAc to UDP-ManNAcA. nih.govasm.org This activated sugar is then transferred by the glycosyltransferase WecG to the growing ECA chain. uniprot.org

Furthermore, in the opportunistic pathogen Pseudomonas aeruginosa PAO1 (serotype O5), the B-band O-antigen contains a rare diacetylated aminuronic acid derivative, 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid. The biosynthetic pathway for this sugar is believed to start from UDP-GlcNAc and involves UDP-ManNAcA as an intermediate. acs.org

The incorporation of UDP-ManNAcA into surface polysaccharides directly contributes to the structural integrity of the bacterial cell wall. The capsule, for which UDP-ManNAcA is a precursor, is essential for maintaining the integrity of the bacterial cell in some species. acs.org In Gram-positive bacteria like Paenibacillus alvei, UDP-ManNAc, the immediate precursor to UDP-ManNAcA, is required for the synthesis of secondary cell wall polymers (SCWPs) that are crucial for anchoring the S-layer to the cell wall, thereby ensuring structural integrity. nih.gov While this study focuses on UDP-ManNAc, the enzymatic machinery to produce UDP-ManNAcA from this precursor exists in many bacteria, suggesting a broader role for ManNAcA-containing polymers in cell wall structure. asm.org

The cell wall of Micrococcus luteus contains teichuronic acid, a polysaccharide composed of repeating disaccharide units of D-glucose and N-acetyl-D-mannosaminuronic acid. researchgate.net The biosynthesis of this polymer requires UDP-ManNAcA as one of the activated sugar donors, which is synthesized from UDP-GlcNAc via the actions of an epimerase and a dehydrogenase. nih.gov This teichuronic acid is covalently linked to the peptidoglycan, forming a critical component of the cell wall architecture. researchgate.net

Lipopolysaccharide (LPS) O-Antigen Synthesis

Role as an Intermediate in Specialized Metabolic Pathways

Beyond its direct incorporation into major structural polysaccharides, UDP-ManNAcA also functions as a key intermediate in metabolic pathways that lead to the synthesis of more complex or modified sugar residues.

UDP-ManNAcA serves as a branching point for the creation of diverse and often rare sugar derivatives found in bacterial polysaccharides. In Pseudomonas aeruginosa PAO1, the biosynthesis of the O-antigen involves the formation of 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid. The pathway to this complex sugar utilizes UDP-ManNAcA as a precursor for subsequent modifications. acs.org The enzymes involved in this pathway can be combined in vitro to produce the final complex glycosyl donor, demonstrating the central role of UDP-ManNAcA as a scaffold for further enzymatic tailoring. acs.org This highlights a key strategy used by bacteria to generate antigenic diversity and adapt to their environment.

Functional Linkages within Glycosylation Processes

UDP-ManNAcA is intricately linked within the broader network of glycosylation pathways. As an activated nucleotide sugar, it is the currency used by glycosyltransferases to donate ManNAcA residues to acceptor molecules, which can be lipids or growing polysaccharide chains. frontiersin.org

Relationship to Protein N-Glycosylation (via UDP-GlcNAc)

Protein N-glycosylation is a critical post-translational modification in eukaryotes and archaea, essential for protein folding, stability, and function. wikipedia.orgasm.org The process begins in the endoplasmic reticulum with the synthesis of a dolichol-linked precursor oligosaccharide. wikipedia.orggenome.jp The foundational step of this synthesis is the transfer of two N-acetylglucosamine (GlcNAc) residues from the donor molecule, UDP-GlcNAc, to a dolichol phosphate (B84403) carrier embedded in the membrane. wikipedia.orgasm.orguniprot.org This initiates the assembly of a large oligosaccharide (composed of GlcNAc, mannose, and glucose) that is ultimately transferred en bloc to asparagine residues on nascent polypeptide chains. genome.jp

The biosynthesis of UDP-ManNAcA directly competes for the same pool of UDP-GlcNAc that is essential for N-glycosylation. frontiersin.orgsinica.edu.tw The enzymes responsible for converting UDP-GlcNAc into UDP-ManNAcA, such as UDP-GlcNAc 2-epimerase, divert this crucial precursor away from the N-glycosylation pathway. nih.govasm.orgnih.gov Consequently, any cellular conditions that upregulate the synthesis of UDP-ManNAcA can lead to a depletion of the UDP-GlcNAc pool. nih.gov A reduction in available UDP-GlcNAc can impair the initiation of N-glycan synthesis, potentially leading to hypoglycosylation of proteins. frontiersin.orgnih.gov This highlights a direct and competitive relationship where the production of UDP-ManNAcA can negatively modulate the efficiency of protein N-glycosylation by limiting the availability of its essential initiating substrate. frontiersin.org

Influence on Related Glycosylation Events through Precursor Availability

The cellular pool of UDP-GlcNAc is a central hub for multiple glycosylation pathways, not just N-glycosylation. nih.gov Therefore, its consumption during UDP-ManNAcA synthesis can have wide-ranging effects on cellular glycan structures.

Key Glycosylation Pathways Dependent on UDP-GlcNAc:

O-GlcNAcylation: This is a dynamic, reversible modification of nuclear, mitochondrial, and cytosolic proteins with a single O-linked GlcNAc residue. rupress.org Unlike N-glycosylation, which consumes a large quantity of UDP-GlcNAc to build a single complex glycan, O-GlcNAcylation uses one UDP-GlcNAc per modification site. researchgate.net Studies have shown that even a moderate reduction in the cellular UDP-GlcNAc pool can have a profound impact on O-GlcNAcylation levels, often more so than on N-glycosylation. rupress.orgresearchgate.net This suggests that O-GlcNAcylation is highly sensitive to fluctuations in precursor availability. researchgate.net

Glycosaminoglycan (GAG) Synthesis: The synthesis of GAGs like hyaluronic acid, heparan sulfate (B86663), and keratan (B14152107) sulfate requires UDP-GlcNAc for the formation of their repeating disaccharide units in the Golgi apparatus. ontosight.ainih.gov

Mucin-Type O-Glycosylation: While initiated by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc, the synthesis of UDP-GalNAc itself is dependent on the UDP-GlcNAc pool, as UDP-GalNAc is formed by the epimerization of UDP-GlcNAc. aginganddisease.org

Bacterial Polysaccharide Synthesis: In bacteria, UDP-GlcNAc is a precursor for numerous cell surface structures, including peptidoglycan, lipopolysaccharide (LPS), and capsular polysaccharides (CPS). acs.orgebi.ac.ukmit.edu The synthesis of UDP-ManNAcA for incorporation into these structures, such as the Enterobacterial Common Antigen (ECA) or specific O-antigens, directly depletes the UDP-GlcNAc available for other vital functions. acs.orgebi.ac.uk

The diversion of UDP-GlcNAc towards UDP-ManNAcA production can therefore create a bottleneck, influencing the outcomes of multiple, seemingly unrelated glycosylation pathways. nih.gov Research indicates that cells may prioritize certain glycosylation events over others when the UDP-GlcNAc supply is limited. For instance, complex N-glycosylation appears to be maintained more robustly than O-GlcNAcylation under conditions of reduced UDP-GlcNAc availability. researchgate.net This differential sensitivity underscores the importance of UDP-GlcNAc as a critical metabolic node whose allocation must be tightly regulated to maintain cellular homeostasis. The synthesis of UDP-ManNAcA is a key factor that influences this allocation, thereby affecting a broad spectrum of biological processes from protein quality control to cell signaling and host-pathogen interactions. rupress.orgrsc.org

Research Findings on UDP-GlcNAc Dependent Enzymes

The enzymatic conversion of UDP-GlcNAc is central to the topics discussed. The table below summarizes kinetic data for key enzymes involved in the biosynthesis of UDP-ManNAcA and related pathways.

EnzymeOrganismSubstrateApparent K_m (mM)k_cat_ (s⁻¹)Notes
UDP-GlcNAc DehydrogenaseMicrococcus luteusUDP-GlcNAc0.28-Synthesizes UDP-GlcNAcA directly from UDP-GlcNAc. nih.govoup.com
UDP-GlcNAc DehydrogenaseMicrococcus luteusNAD⁺1.43-Co-substrate for the dehydrogenase reaction. nih.govoup.com
UDP-ManNAc Dehydrogenase (WecC)Escherichia coliUDP-ManNAc0.38-Catalyzes the oxidation of UDP-ManNAc to UDP-ManNAcA. uniprot.org
UDP-ManNAc Dehydrogenase (WecC)Escherichia coliNAD⁺0.21-Co-substrate for the dehydrogenase reaction. uniprot.org
UDP-ManNAc DehydrogenaseEscherichia coliUDP-ManNAc1.21.2Data from a coupled assay with UDP-GlcNAc 2-epimerase. ubc.ca

K_m_ (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower K_m_ value generally reflects a higher affinity of the enzyme for the substrate. k_cat_ (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.

Advanced Research Methodologies for Udp Mannaca Studies

Recombinant Protein Expression and Purification Strategies

The enzymes responsible for the synthesis of UDP-ManNAcA are central to its study. The biosynthesis from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) involves two key enzymes: UDP-GlcNAc 2-epimerase and UDP-ManNAc dehydrogenase. nih.gov To study these enzymes in detail, researchers employ recombinant protein expression and purification strategies.

Genes encoding these enzymes, such as cap5P from Staphylococcus aureus which codes for a UDP-GlcNAc 2-epimerase, are often cloned into expression vectors. nih.gov These vectors are then introduced into a host organism, commonly Escherichia coli, which can be induced to produce large quantities of the desired enzyme. ubc.caasm.org For instance, the UDP-GlcNAc 2-epimerase and UDP-ManNAc dehydrogenase from Campylobacter jejuni have been successfully expressed and purified for functional characterization. acs.orgnih.gov

Purification of the recombinant proteins is typically achieved through affinity chromatography. A common method involves engineering the protein to include a tag, such as a polyhistidine-tag (His-tag). This tag allows the protein to bind to a resin containing immobilized metal ions (e.g., nickel), facilitating its separation from other cellular proteins. Subsequent purification steps, such as size-exclusion chromatography, may be used to achieve a high degree of purity. asm.org

Enzymatic Activity Profiling and Kinetic Assays

Once purified, the enzymatic activity of the UDP-GlcNAc 2-epimerase and UDP-ManNAc dehydrogenase is profiled to understand their function and mechanism. A variety of assay methods are employed for this purpose.

A coupled enzyme assay is a common technique used to measure the activity of UDP-GlcNAc 2-epimerase. ubc.ca This assay uses the subsequent enzyme in the pathway, UDP-ManNAc dehydrogenase, to convert the product of the epimerase reaction (UDP-ManNAc) to UDP-ManNAcA, a reaction that is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production provides a continuous measure of the epimerase activity. ubc.ca

Kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), are determined to characterize the enzyme's efficiency and affinity for its substrates. For example, studies on UDP-GlcNAc dehydrogenase from Micrococcus luteus have determined the apparent Km values for UDP-GlcNAc and NAD⁺ to be 0.28 mM and 1.43 mM, respectively. nih.gov Similarly, the recombinant UDP-ManNAc dehydrogenase from E. coli was found to have a kcat of 1.2 ± 0.2 s⁻¹ and an apparent Km of 1.2 ± 0.4 mM. ubc.ca

Analytical Techniques for Compound and Product Identification

A suite of powerful analytical techniques is indispensable for the identification and characterization of UDP-ManNAcA and its precursors.

Liquid Chromatography (e.g., HPLC, Capillary Electrophoresis)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating and quantifying the components of the enzymatic reactions. By using different types of columns and solvent systems, researchers can separate UDP-GlcNAc, UDP-ManNAc, and UDP-ManNAcA, allowing for the monitoring of reaction progress and the quantification of product formation.

Mass Spectrometry (e.g., ESI-MS, Isotopic Labeling)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the precise molecular weight of the reaction products, confirming their identity. For example, gas chromatography-mass spectrometry (GC-MS) has been used to detect the conversion of UDP-GlcNAc to UDP-ManNAc. nih.gov Isotopic labeling, where atoms in the substrate are replaced with their heavier isotopes (e.g., deuterium), can be used in conjunction with mass spectrometry to trace the fate of specific atoms through the reaction pathway and to elucidate the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure of the synthesized compounds. ¹H NMR spectra can provide information about the number and environment of protons in the molecule, allowing for the unambiguous identification of UDP-ManNAcA. acs.org For instance, when the enzymatic synthesis of UDP-ManNAcA is carried out in deuterium (B1214612) oxide (D₂O), the proton at the C2 position is exchanged for deuterium, a change that can be observed in the ¹H NMR spectrum, confirming the action of the C2-epimerase. acs.org

Structural Determination Methods

Understanding the three-dimensional structure of the enzymes involved in UDP-ManNAcA biosynthesis is crucial for deciphering their catalytic mechanisms and for the rational design of inhibitors. X-ray crystallography is the primary method used for this purpose.

The crystal structure of the bifunctional human UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) has been solved, providing insights into its catalytic mechanism and how it is regulated. rcsb.org By comparing the structures of the enzyme in the presence and absence of substrates or inhibitors, researchers can gain a detailed understanding of the active site and the conformational changes that occur during catalysis. For example, the comparison of UDP-binding modes in different UDP-GlcNAc epimerases has led to proposals about their mechanistic differences. rcsb.org

The following table summarizes the key enzymes in the biosynthesis of UDP-ManNAcA and their properties:

EnzymeGene (Organism)FunctionKinetic Parameters
UDP-GlcNAc 2-epimerasecap5P (S. aureus)Epimerizes UDP-GlcNAc to UDP-ManNAc-
UDP-ManNAc dehydrogenasewecC (E. coli)Oxidizes UDP-ManNAc to UDP-ManNAcAkcat: 1.2 ± 0.2 s⁻¹, Km (UDP-ManNAc): 1.2 ± 0.4 mM ubc.ca
UDP-GlcNAc dehydrogenase(M. luteus)Oxidizes UDP-GlcNAc to UDP-GlcNAcAKm (UDP-GlcNAc): 0.28 mM, Km (NAD⁺): 1.43 mM nih.gov

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of enzymes involved in UDP-ManNAcA biosynthesis, such as UDP-GlcNAc 2-epimerase (MnaA). These structures are vital for understanding the catalytic mechanisms and for designing potential inhibitors.

A notable achievement in this area is the crystallization of the unliganded MnaA from Paenibacillus alvei, which was resolved at a 2.20 Å resolution. frontiersin.orgrcsb.orgnih.gov This structure revealed a GT-B fold, a common architecture for bacterial non-hydrolyzing UDP-GlcNAc 2-epimerases. frontiersin.orguvic.ca The unliganded structure exists in an "open" conformation, characterized by an accessible cleft between its N- and C-terminal domains. frontiersin.orgresearchgate.net This is significant because in previously determined structures of related epimerases, substrate binding induces a substantial conformational change, causing the two domains to clamp down on the substrate in a "closed" state for the epimerization to occur. researchgate.net

Despite numerous attempts, obtaining a co-crystal structure of MnaA with its natural substrate, UDP-GlcNAc, has been challenging due to the hydrolysis of the GlcNAc residue when the enzyme is soaked or co-crystallized with the substrate. frontiersin.org However, the crystal structure of the E. coli UDP-GlcNAc 2-epimerase has been determined with bound UDP at a 2.5 Å resolution, providing valuable insights into the product-bound state. researchgate.net Additionally, the structure of the epimerase domain of human GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) has been solved in a complex with UDP, revealing a tightly closed conformation. rcsb.org

These crystallographic studies have been instrumental in identifying conserved residues within the active and allosteric sites. frontiersin.orgnih.govuvic.ca For instance, in P. alvei MnaA, analysis of the crystal structure, combined with sequence alignments, confirmed the conservation of key catalytic and allosteric-site residues. frontiersin.org This structural information provides a foundation for understanding enzyme function and for guiding further biochemical and computational investigations.

Enzyme Organism PDB ID Resolution (Å) Ligand(s) Key Structural Features
MnaAPaenibacillus alvei9CM82.20UnligandedGT-B fold, open conformation frontiersin.orgrcsb.org
UDP-GlcNAc 2-epimeraseEscherichia coli1F6D2.5UDPHomology to phosphoglycosyl transferases researchgate.net
GNE (epimerase domain)Homo sapiens4ZHT2.69UDP, CMP-Neu5AcTightly closed conformation rcsb.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques like X-ray crystallography, offering dynamic views of enzyme-ligand interactions and conformational changes. nih.govnih.govnih.gov These methods are particularly useful for studying enzymes like MnaA, where obtaining co-crystal structures with substrates can be difficult.

Molecular dynamics simulations have been employed to study the conformational changes in Staphylococcus aureus MnaA in the presence of UDP and its substrate UDP-GlcNAc. researchgate.net These simulations help to characterize the energetic landscape associated with the domain movements that are crucial for catalysis. researchgate.net For instance, simulations can reveal the transition from an "open" to a "closed" conformation upon substrate binding, a key feature of many UDP-GlcNAc 2-epimerases. researchgate.net

Homology modeling is another valuable computational tool, especially when an experimental structure is unavailable. By using the known structures of related enzymes as templates, it is possible to build a model of the target enzyme. nih.govnih.gov For example, the active sites of human GNE/MNK have been modeled using structural data from prokaryotic homologs to identify critical amino acid residues involved in substrate interactions. nih.govnih.gov

Molecular docking experiments, often used in conjunction with crystallography and MD simulations, can predict how ligands such as substrates, activators, or inhibitors bind to an enzyme. frontiersin.org In the study of P. alvei MnaA, docking was used to compare the binding of the inhibitor tunicamycin (B1663573) to the P. alvei and S. aureus enzymes, revealing differences in the residues exposed to the antibiotic, which could explain why the P. alvei enzyme is not inhibited by it. frontiersin.org

These computational approaches provide a detailed, atomic-level understanding of the structural dynamics and interactions that govern the function of enzymes in the UDP-ManNAcA pathway. researchgate.netfrontiersin.org

Bioinformatic and Genomic Analysis

Genome Neighborhood Network (GNN) and Sequence Similarity Network (SSN) Analysis

Genome Neighborhood Network (GNN) and Sequence Similarity Network (SSN) analyses are powerful bioinformatic tools used to predict the function of uncharacterized enzymes and to identify gene clusters responsible for specific biosynthetic pathways, including that of UDP-ManNAcA. nih.govacs.orgacs.org

SSNs are generated by comparing protein sequences and clustering them based on sequence similarity. nih.govacs.org This allows researchers to visualize relationships within large enzyme families and to identify clusters of potentially "isofunctional" proteins. ugent.beillinois.edu For example, an SSN was used to analyze the 5000 closest homologs of the hydrolyzing C2-epimerase from Campylobacter jejuni, helping to identify related enzymes in other bacterial species. nih.gov

GNNs take this analysis a step further by examining the genomic context of the genes encoding the proteins in an SSN. nih.govacs.orgacs.org By looking at the genes located near a gene of interest (the "genome neighborhood"), GNNs can identify functionally linked genes that are often part of the same operon or biosynthetic pathway. acs.orgresearchgate.net This method was used to identify organisms that likely produce UDP-ManNAcA by finding genomes where the genes for UDP-GlcNAc 2-epimerase and UDP-ManNAc 6-dehydrogenase are located near each other. nih.gov

A study on C. jejuni utilized GNN and SSN to perform a bioinformatic analysis of the enzymes required for the biosynthesis of UDP-ManNAcA and CMP-Neu5Ac. nih.govresearchgate.net This preliminary analysis demonstrated that while the biosynthesis of UDP-ManNAcA has not been functionally characterized in many bacterial systems, the two enzymes necessary for its formation can be found in a diverse array of bacterial species. nih.gov This approach helps to prioritize targets for functional characterization and provides hypotheses about the roles of uncharacterized genes found within these clusters. nih.govresearchgate.net

Phylogenetic Analysis of Related Enzyme Families

Phylogenetic analysis complements GNN and SSN by providing an evolutionary framework for understanding the relationships between enzymes involved in UDP-ManNAcA metabolism. mdpi.comportlandpress.com By constructing phylogenetic trees based on protein sequences, researchers can trace the evolutionary history of enzyme families like the UDP-GlcNAc 2-epimerases (MnaA). researchgate.netresearchgate.net

This type of analysis can reveal distinct evolutionary groups within a larger enzyme superfamily. For example, a phylogenetic analysis of UDP-glucose dehydrogenases (UGDs), which are related to the dehydrogenases in the UDP-ManNAcA pathway, identified three distinct evolutionary groups: two prokaryotic and one eukaryotic. mdpi.com Similarly, analysis of UDP-glucose pyrophosphorylase (UGPase) enzymes shows a clear distinction between prokaryotic and eukaryotic versions, indicating they are not phylogenetically related despite performing the same function. csic.es

Phylogenetic analysis of the MnaA enzyme from Paenibacillus alvei places it within the UDP-GlcNAc 2-epimerase protein family (PF02350). frontiersin.org Comparing the sequences of different members of this family highlights the conservation of critical catalytic and allosteric residues, reinforcing the structural findings from X-ray crystallography. frontiersin.org In some bacteria, genes for enzymes like mannanase (B13387028) (ManA) are found in clusters with other cell wall hydrolases, and phylogenetic analysis can help understand the concerted regulation and evolution of these gene clusters. researchgate.netnih.govasm.orgnih.gov

By integrating phylogenetic data with structural and functional information, a more complete picture of how these enzyme families have evolved to perform their specific roles in different organisms emerges.

Synthetic Biology and Metabolic Engineering Approaches

Chemoenzymatic Synthesis of UDP-ManNAcA and its Analogues

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical synthesis to produce complex molecules like UDP-ManNAcA and its analogues efficiently. google.comescholarship.orgcharlotte.edu This approach is particularly valuable for generating sugar nucleotides that are difficult to obtain from natural sources or through purely chemical methods. researchgate.net

One-pot, multi-enzyme systems have been developed for the synthesis of UDP-sugars. google.com These systems can utilize several enzymes in a single reaction vessel to carry out a cascade of reactions, starting from simple, inexpensive precursors. researchgate.netresearchgate.net For instance, a one-pot system was developed to synthesize UDP-GlcNAc and its derivatives using a combination of a kinase, a pyrophosphorylase, and an inorganic pyrophosphatase. google.com

The synthesis of UDP-ManNAcA itself can be achieved through enzymatic steps. The enzyme UDP-GlcNAc 2-epimerase (MnaA) catalyzes the conversion of UDP-GlcNAc to UDP-ManNAc, which is the immediate precursor to UDP-ManNAcA. frontiersin.org In Paenibacillus alvei, the recombinant MnaA enzyme has been used in vitro to supply UDP-ManNAc for the subsequent steps in the biosynthesis of its secondary cell wall polymer. frontiersin.orgfrontiersin.org

Furthermore, chemoenzymatic strategies allow for the creation of modified or analogue versions of UDP-ManNAcA. For example, UDP-N-acetylmannosamine (UDP-ManNAc) was synthesized from a UDP-ManN3 precursor in a two-step process involving catalytic hydrogenation followed by acetylation. google.com These synthetic and engineered pathways are crucial not only for producing these molecules for research purposes but also for applications in glycobiology and the development of novel therapeutics. charlotte.edu The ability to reconstitute biosynthetic pathways in vitro, as demonstrated with the P. alvei enzymes, highlights the power of this approach to dissect complex biological processes step-by-step. frontiersin.org

Genetic Manipulation for Altered UDP-ManNAcA Production

Genetic manipulation of the enzymes involved in the biosynthetic pathway of Uridine diphosphate (B83284) N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) is a fundamental research methodology. By altering the expression of key genes in various model organisms, from bacteria to mammals, scientists can modulate the intracellular concentration of UDP-ManNAcA and its precursors. This approach is instrumental in elucidating the compound's physiological roles, understanding the function of associated polysaccharides, and developing systems for its controlled production. Techniques such as gene knockout, knockdown, and overexpression have provided significant insights into the regulation and functional consequences of the UDP-ManNAcA metabolic pathway.

In mammalian systems, the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is central to the synthesis of sialic acid, for which UDP-ManNAcA's precursor, N-acetyl-D-mannosamine (ManNAc), is a key intermediate. frontiersin.orgimrpress.com Genetic knockout of the GNE gene in cultivated cell lines, such as Human Embryonic Kidney (HEK-293) cells, results in the complete cessation of endogenous sialic acid production, demonstrating the critical role of this enzymatic step. imrpress.comnih.gov While these knockout cell lines are viable, a total Gne gene knockout in mice is embryonically lethal, highlighting the pathway's essential function during multicellular development. frontiersin.orgnih.gov Heterozygous Gne knockout mice, which have a partial reduction in enzyme activity, exhibit decreased sialylation of glycans. nih.gov These models are crucial for studying the consequences of impaired flux through this pathway.

In bacterial systems, the biosynthesis of UDP-ManNAcA from UDP-GlcNAc is often carried out by two sequential enzymatic reactions. For instance, in Escherichia coli, the epimerase WecB converts UDP-GlcNAc to UDP-ManNAc, which is then oxidized by the dehydrogenase WecC to form UDP-ManNAcA. nih.gov Similarly, in certain serotypes of Campylobacter jejuni, a non-hydrolyzing UDP-GlcNAc 2-epimerase and a UDP-ManNAc 6-dehydrogenase are responsible for the conversion. nih.govacs.orgnih.govacs.org Researchers have successfully cloned and overexpressed these genes in host systems like E. coli to facilitate the in vitro enzymatic synthesis of UDP-ManNAcA. nih.govnih.gov By incubating the purified enzymes with the initial substrate UDP-GlcNAc, significant quantities of UDP-ManNAcA can be produced and analyzed. nih.gov This recombinant approach not only confirms the function of these enzymes but also provides a method for obtaining the compound for further study.

The generation of bacterial mutants with deletions in genes of the UDP-ManNAcA pathway, such as those in the wbp cluster in Pseudomonas aeruginosa, has also been a valuable tool. researchgate.net These genetic modifications can lead to the accumulation of biosynthetic intermediates, providing direct biochemical evidence for the function of the disrupted gene and its role in the synthesis of complex polysaccharides like O-antigen. nih.govresearchgate.net

The table below summarizes key research findings based on the genetic manipulation of enzymes related to UDP-ManNAcA production.

Gene/Enzyme ManipulatedOrganism/Cell LineType of ManipulationObserved Effect on UDP-ManNAcA or Related Metabolites
GNE MouseHomozygous KnockoutEmbryonically lethal at day E8.5, indicating a critical role in development. frontiersin.orgnih.gov
GNE MouseHeterozygous KnockoutSlightly reduced UDP-GlcNAc 2-epimerase activity and up to 25% reduced glycan sialylation. nih.gov
GNE HEK-293 CellsKnockoutComplete loss of endogenous sialic acid production; reduced overall N-acetylneuraminic acid (Neu5Ac) levels. imrpress.comnih.gov
WecB and WecC Escherichia coliGene Cloning and OverexpressionEnabled efficient in vitro synthesis of UDP-ManNAcA from UDP-GlcNAc. nih.gov
Nonhydrolyzing UDP-GlcNAc 2-epimerase and UDP-ManNAc 6-dehydrogenase Campylobacter jejuni (HS:11 serotype)Gene Identification and ExpressionConfirmed the two-step biosynthetic pathway from UDP-GlcNAc to UDP-ManNAcA. nih.govacs.org
WbpA, WbpB, WbpE, WbpD Pseudomonas aeruginosaGene DeletionDisruption of the pathway for synthesizing sugar nucleotides for the O-antigen. researchgate.net

Q & A

Q. What are the standard methodologies for quantifying UDP-GlcNAc-MannACA in enzymatic assays?

To quantify this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise detection of substrate and product peaks. Enzymatic activity is measured using radiolabeled substrates (e.g., 14^{14}C-GlcNAc) in time-course experiments, with reaction termination via acid precipitation. Data normalization requires internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects. Ensure replicates (n ≥ 3) and controls (e.g., enzyme-free reactions) to validate specificity .

Q. How can researchers design a robust experimental framework to study this compound’s role in glycosylation pathways?

Begin with a hypothesis-driven approach:

  • Step 1: Define the biological context (e.g., cell type, metabolic state).
  • Step 2: Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to assess this compound’s necessity.
  • Step 3: Combine kinetic assays (Michaelis-Menten parameters) with metabolomic profiling to map substrate flux.
  • Step 4: Validate findings using orthogonal methods like immunofluorescence for glycoconjugate localization. Include statistical power analysis to determine sample size .

Q. What statistical methods are recommended for analyzing this compound activity data?

Use ANOVA for multi-group comparisons (e.g., wild-type vs. mutant models) and linear regression to correlate enzyme activity with substrate concentration. Apply post-hoc corrections (e.g., Bonferroni) to address multiple testing. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report confidence intervals and effect sizes to enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity data across different experimental models (e.g., in vitro vs. in vivo)?

Discrepancies often arise from contextual factors (e.g., cellular compartmentalization, cofactor availability). Mitigate this by:

  • Method 1: Conducting parallel experiments in purified enzyme systems and cell lysates to isolate microenvironmental effects.
  • Method 2: Using isotopic tracing (13^{13}C-glucose) to track this compound’s contribution to glycosylation in live cells.
  • Method 3: Applying systems biology models to integrate kinetic data with metabolic network constraints. Document all variables (e.g., pH, temperature) to enable cross-study comparisons .

Q. What factorial design strategies optimize this compound synthesis in recombinant systems?

A 2k^k factorial design can evaluate critical variables (e.g., induction temperature, plasmid copy number, media composition). For example:

  • Factor 1: Temperature (25°C vs. 30°C).
  • Factor 2: IPTG concentration (0.1 mM vs. 0.5 mM).
  • Response Variable: Enzyme yield (mg/L).
    Analyze interactions using response surface methodology (RSM) to identify optimal conditions. Include blocking to control for batch effects .

Q. How should researchers validate the structural integrity of this compound in novel catalytic mutants?

Combine NMR spectroscopy (e.g., 1^{1}H, 13^{13}C) to confirm sugar moiety conformation with X-ray crystallography for atomic-resolution structural data. Validate functional groups via FT-IR and compare kinetic parameters (kcat_{cat}, Km_m) to wild-type enzymes. Cross-validate using molecular dynamics simulations to predict substrate-binding affinity changes .

Q. What strategies address low reproducibility in this compound-dependent glycosylation assays?

  • Strategy 1: Standardize reagent sources (e.g., ATP, Mg2+^{2+}) and pre-treat equipment to eliminate contaminant nucleotidases.
  • Strategy 2: Implement blinded data analysis to reduce bias.
  • Strategy 3: Use open-source lab notebooks (e.g., ELN) for transparent protocol sharing. Publish raw datasets in repositories like Zenodo for peer validation .

Methodological and Ethical Considerations

How to align this compound research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasible: Ensure access to specialized equipment (e.g., LC-MS, CRISPR tools).
  • Novel: Focus on underexplored pathways (e.g., this compound in prokaryotic systems).
  • Ethical: Adhere to IUPAC guidelines for chemical safety and data integrity .

Q. What cross-disciplinary approaches enhance this compound research?

Integrate glycobiology with computational chemistry (e.g., QM/MM simulations to study catalytic mechanisms) and synthetic biology (e.g., metabolic engineering for pathway optimization). Collaborate with structural biologists for cryo-EM studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.